3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

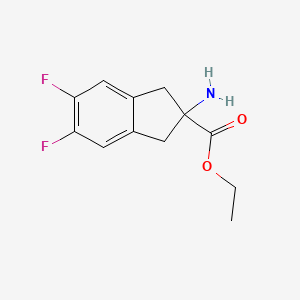

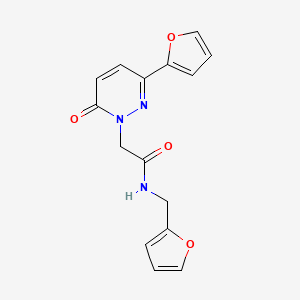

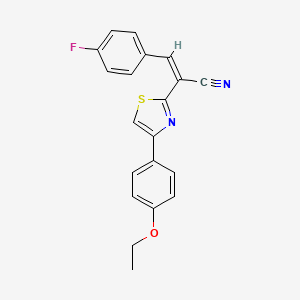

“3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C14H15BrN2O3S and a molecular weight of 371.25 . It is used for research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.25 . Predicted properties include a melting point of 204.69°C, a boiling point of approximately 526.5°C at 760 mmHg, a density of approximately 1.6 g/cm3, and a refractive index of n20D 1.65 .Aplicaciones Científicas De Investigación

Antitumor Activity and Gene Expression Studies

Sulfonamide-focused libraries have been evaluated for antitumor activity, with compounds showing promise as cell cycle inhibitors and progressing to clinical trials. These compounds disrupt tubulin polymerization or cause cell cycle arrest, with gene expression studies providing insights into drug-sensitive cellular pathways (Owa et al., 2002).

Antimicrobial and Antioxidant Activities

New sulfonamide-based Schiff base ligands have shown significant antimicrobial activity against various bacterial and fungal species, as well as antioxidant activities. These findings highlight the potential of sulfonamide derivatives in developing new antimicrobial agents (Hassan et al., 2021).

Photodynamic Therapy Applications

Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been identified as potential Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

A series of benzo[d]thiazole-5- and 6-sulfonamides has been synthesized and investigated for the inhibition of several human carbonic anhydrase isoforms, showcasing the potential of sulfonamide derivatives in the treatment of conditions where carbonic anhydrase activity modulation is beneficial (Abdoli et al., 2017).

Environmental Degradation of Sulfonamides

Research into the environmental degradation of sulfonamides by Microbacterium sp. has revealed a unique pathway initiated by ipso-hydroxylation, highlighting the potential of bioremediation strategies to address the persistence of sulfonamide antibiotics in the environment (Ricken et al., 2013).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .

Mode of Action

The compound’s structure allows it to inhibit and replace PABA (Para-Aminobenzoic Acid) in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which is vital for the production of nucleic acids in bacteria . The downstream effect of this disruption is the inhibition of bacterial DNA growth and cell division .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell division .

Propiedades

IUPAC Name |

3-amino-N-(3-bromo-4-ethoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c1-2-20-14-7-6-11(9-13(14)15)17-21(18,19)12-5-3-4-10(16)8-12/h3-9,17H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXZYTUJUHLPOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)

![(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2835674.png)

![(2-ethoxynaphthalen-1-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2835679.png)

![Ethyl 4-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2835682.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-cyclopentyl-2-thioxothiazolidin-4-one](/img/structure/B2835683.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate](/img/structure/B2835689.png)